

A Comparative Crystallographic Analysis of 1-Adamantyl Isocyanate Derivatives

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Compound of Interest

Compound Name: 1-Adamantyl isocyanate

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The rigid, three-dimensional structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry and materials science. Derivatives of **1-Adamantyl isocyanate**, particularly ureas and thioureas, have garnered significant interest for their potential therapeutic applications. Understanding the precise three-dimensional arrangement of these molecules at the atomic level through X-ray crystallography is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the crystallographic data of several **1-Adamantyl isocyanate** derivatives, supported by experimental details.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for a series of 1-Adamantyl urea and thiourea derivatives. These compounds share the bulky adamantane group, with variations in the substituent on the phenyl ring, allowing for a systematic study of their structural similarities and differences.

Table 1: Crystallographic Data for 1-Adamantyl-3-arylurea Derivatives

Compound	Chemical Form	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
1-(adamantan-1-yl)-3-(4-chlorophenyl)urea	C ₁₇ H ₂₁ ClN ₂ O	Orthorhombic	Pna ₂ ₁	9.2750 (10)	12.864 0(17)	13.483 (2)	90	1608.8 (4)	4
3-(adamantan-1-yl)-1-(4-bromophenyl)urea[1]	C ₁₇ H ₂₁ BrN ₂ O	Orthorhombic	Pna ₂ ₁	9.2558 (12)	13.018 6(17)	13.468 4(18)	90	1622.9 (4)	4

Table 2: Crystallographic Data for 1-Adamantyl-3-arylthiourea Derivatives

Compound	Chemical Form	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea[2]	C ₁₇ H ₂₁ CIN ₂ S	Orthorhombic	Pbca	17.213 4(6)	8.2251 (2)	22.522 0(7)	90	3188.7 1(17)	8
1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea[3]	C ₁₇ H ₂₁ BrN ₂ S	Orthorhombic	Pbca	17.067 5(7)	8.3422 (3)	22.597 0(8)	90	3217.4 (2)	8
1-(adamantan-1-yl)-3-(3-chlorophenyl)thiourea[4]	C ₁₇ H ₂₁ CIN ₂ S	Orthorhombic	Pca2 ₁	25.479 6(11)	6.7503 (3)	18.997 1(9)	90	3267.4 (3)	8

1-									
(Adam									
antan-									
1-									
ylcarb									
onyl)-3	C ₁₈ H ₂₀								
-(2,6-	F ₂ N ₂ O	Triclini	P-1	7.3985	10.495	12.409	65.554	859.34	2
difluor	₂ S	c		(9)	3(13)	4(15)	(2)	(18)	
o-4-									
hydrox									
yphen									
yl)thio									
urea[5]									

Experimental Protocols

The determination of the crystal structures of the compounds listed above generally follows a standard procedure for small molecule single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of **1-Adamantyl isocyanate** derivatives is slow evaporation from a suitable solvent or solvent mixture. For example, crystals of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea were obtained by dissolving the compound in a 1:1 mixture of ethanol and chloroform and allowing the solvent to evaporate slowly at room temperature over several days[6].

Data Collection

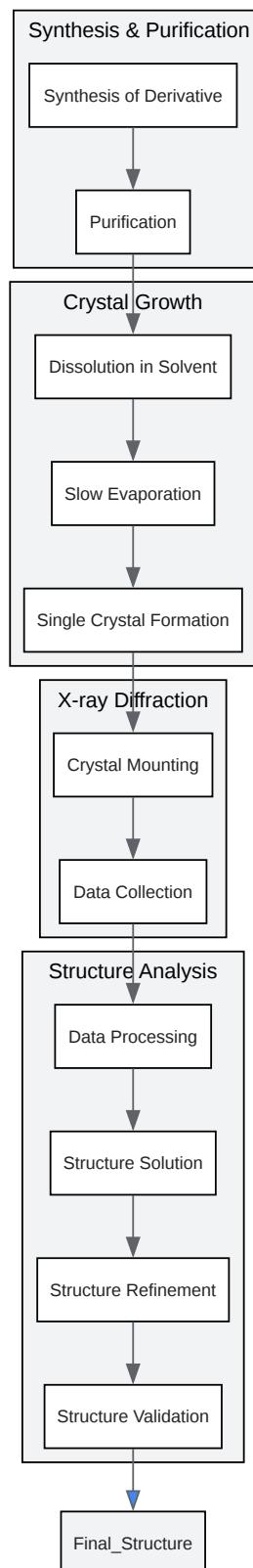
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is mounted on a goniometer head and maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction intensities.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of **1-Adamantyl isocyanate** derivatives.



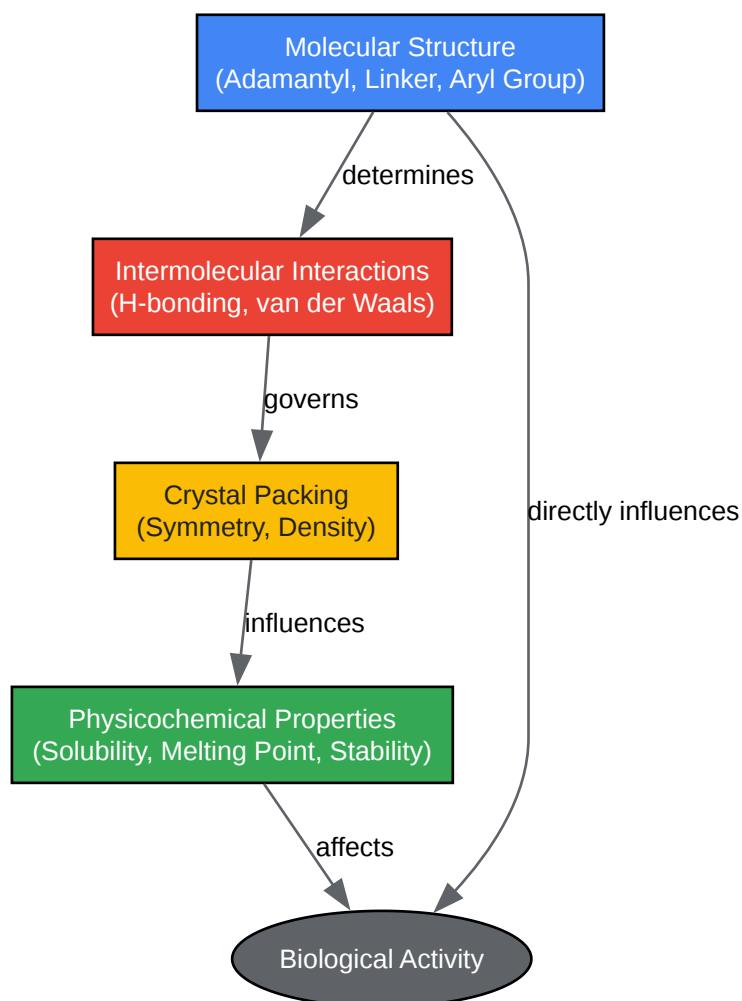
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Caption: Experimental workflow for X-ray crystallography.

Structural Insights and Logical Relationships

The crystallographic data reveals that the urea and thiourea derivatives of **1-Adamantyl isocyanate** exhibit different packing arrangements in the solid state, influenced by the nature of the substituent on the phenyl ring and the presence of a sulfur or oxygen atom in the urea/thiourea moiety. These differences in crystal packing can have significant implications for the physicochemical properties of the compounds, such as solubility and melting point, which are critical parameters in drug development.

The following diagram illustrates the logical relationship between molecular structure, crystal packing, and macroscopic properties.



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Caption: Structure-property relationships in drug development.

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